TGR5 Receptor Agonist
Übersicht
Beschreibung
TGR5, also known as GPR 131 or GPBAR1, is a G protein-coupled receptor (GPCR) that is activated by bile acids . It is expressed in various tissues, including the liver, kidney, intestine, and adrenal glands . The activation of TGR5 promotes the secretion of glucagon-like peptide-1 (GLP-1) and modulates insulin secretion . This makes it a potential candidate for the treatment of type 2 diabetes, obesity, and other metabolic diseases .
Synthesis Analysis
The 2-thio-imidazole derivative 6g was identified as a novel, potent, and selective TGR5 agonist . A series of 4-(2,5-dichlorophenoxy)pyrimidine and cyclopropylmalonamide derivatives were synthesized as potent agonists of TGR5 based on a bioisosteric replacement strategy .
Molecular Structure Analysis
The molecular structure of TGR5 agonists varies, with some being steroidal and others being non-steroidal . The specific binding between TGR5 receptor binding sites and ligands has been illustrated in recent studies .
Chemical Reactions Analysis
TGR5 agonists have been found to play a crucial role in GLP-1 secretion . They have shown promise for weight loss and anti-diabetic outcomes . A wide range of structurally diverse modulators of TGR5 have been reported .
Wissenschaftliche Forschungsanwendungen
Application in Urology
Specific Scientific Field
This application falls under the field of Urology .
Summary of the Application
TGR5 agonists have been found to induce peripheral and central hypersensitivity to bladder distension . This is particularly relevant to chronic bladder conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and overactive bladder syndrome (OAB) .
Methods of Application or Experimental Procedures
In mice, mRNA expression of TGR5 (Gpbar1) was identified in all layers of the bladder as well as in the lumbosacral dorsal root ganglia (DRG) and in isolated bladder-innervating DRG neurons . The synthetic TGR5 agonist CCDC was used in in vitro live-cell calcium imaging of bladder-innervating DRG neurons . Intravesical application of endogenous and synthetic TGR5 agonists was shown to enhance afferent mechanosensitivity to bladder distension .
Results or Outcomes
The results indicate a role for the TGR5 receptor in mediating bladder afferent hypersensitivity to distension, which may be important to the symptoms associated with IC/BPS and OAB .
Application in Diabetes Treatment
Specific Scientific Field
This application falls under the field of Endocrinology , specifically in the treatment of Diabetes .
Summary of the Application
TGR5 agonists show potential for treating diabetic disorders . In animal models, treatment with TGR5 agonist(s) produces glucagon-like peptide (GLP-1) secretion, which in turn induces insulin secretion to lower blood glucose and/or increase the basal energy expenditure .
Methods of Application or Experimental Procedures
Bile acids induce TGR5 receptor internalization, activation of extracellular signal-regulated kinase, and intracellular cyclic adenosine monophosphate (cAMP) production in cells . In the gut, bile acids are also modified by the gut flora to produce secondary bile acids .
Results or Outcomes
The results suggest that TGR5 has been recognized as a target for developing new antidiabetic agents .
Application in Neurology
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
TGR5 activation has been found to attenuate neuroinflammation after middle cerebral artery occlusion (MCAO) in rats . This is particularly relevant to conditions such as stroke where inflammation plays a key role .
Methods of Application or Experimental Procedures
In the study, Sprague-Dawley rats were subjected to MCAO and the TGR5 agonist INT777 was administered intranasally 1 hour after MCAO . Small interfering RNAs (siRNA) targeting TGR5 and Pellino3 were administered through intracerebroventricular injection 48 hours before MCAO .
Results or Outcomes
The results indicate that TGR5 activation attenuated brain injury by inhibiting neuroinflammation after MCAO, which could be mediated by Pellino3 inhibition of caspase-8/NLRP3 .
Application in Metabolic Regulation
Specific Scientific Field
This application falls under the field of Metabolic Regulation .
Summary of the Application
TGR5 is not only the receptor for bile acids, but also the receptor for multiple selective synthetic agonists such as 6α-ethyl-23 (S)-methyl-cholic acid (6-EMCA, INT-777) and a series of 4-benzofuranyloxynicotinamde derivatives to regulate different signaling pathways such as nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) .
Methods of Application or Experimental Procedures
TGR5 agonists have been shown to increase glucagon-like peptide-1 (GLP-1) secretion in a dose-dependent manner . The administration of TGR5 agonists was shown to modulate glucose levels in high-fat diet (HFD) mice .
Results or Outcomes
The results suggest that TGR5 plays an active role in the disease process of Type 2 Diabetes Mellitus (T2DM) . It significantly reduced blood glucose levels in db/db mice following a single oral dose .
Application in Pruritus Treatment
Specific Scientific Field
This application falls under the field of Dermatology , specifically in the treatment of Pruritus .
Summary of the Application
TGR5 has been recently proposed as the integral receptor required for pruritus associated with chronic and pregnancy-related liver diseases . TGR5 activation in DRG neurons results in the sensation of itch .
Methods of Application or Experimental Procedures
The synthetic TGR5 agonist CCDC was used in in vitro live-cell calcium imaging of DRG neurons . The results showed direct activation of a sub-population of DRG neurons with the synthetic TGR5 agonist CCDC .
Results or Outcomes
The results indicate a role for the TGR5 receptor in mediating the sensation of itch, which may be important to the symptoms associated with chronic and pregnancy-related liver diseases .
Application in Inflammatory Bowel Disease (IBD) Treatment
Specific Scientific Field
This application falls under the field of Gastroenterology , specifically in the treatment of Inflammatory Bowel Disease (IBD) .
Summary of the Application
TGR5 activation has been found to attenuate inflammation in the gut . This is particularly relevant to conditions such as IBD where inflammation plays a key role .
Results or Outcomes
The results suggest that TGR5 has been recognized as a target for developing new anti-inflammatory agents for the treatment of IBD .
Zukünftige Richtungen
There is ongoing research to discover novel TGR5 agonists, with semi-synthetic and synthetic derivatives being considered as potential avenues . In silico studies can also be performed with various heterocyclic scaffolds to discover selective and safe TGR5 agonists . The development of a potent and safe TGR5 agonist is a future direction in this field .
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCWJPBLWGNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TGR5 Receptor Agonist |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.